2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(thian-4-yl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c13-4-1-8-7-12(11-10-8)9-2-5-14-6-3-9/h7,9,13H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDQHZIVXKGFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C=C(N=N2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Thian Ring: The thian ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Click Chemistry: The 1,2,3-triazole ring is often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction is highly efficient and provides the triazole ring in good yields.
Final Assembly: The final step involves the coupling of the thian ring with the triazole ring, followed by the introduction of the ethan-1-ol moiety. This can be achieved through various coupling reactions, such as nucleophilic substitution or esterification.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Structural Analysis
The compound consists of:
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Thian-4-yl group : A sulfur-containing aromatic ring (thiophene derivative).
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1H-1,2,3-triazole : A five-membered ring with three nitrogen atoms.
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Ethan-1-ol moiety : A hydroxyl group attached to an ethyl chain.
This structure suggests potential reactivity at the hydroxyl group, sulfur atom, and triazole ring.
Comparison with Analogous Compounds
While direct data on the target compound is lacking, insights can be drawn from related triazole derivatives:
Hypothetical Reactivity of the Target Compound
Based on structural similarity:
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Hydroxyl Group Reactions :
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Esterification : Reaction with carboxylic acids or acid chlorides to form esters.
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Oxidation : Conversion to ketones using agents like PCC or MnO₂.
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Triazole Ring Interactions :
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Coordination Chemistry : Potential to act as a ligand in metal complexes.
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Nucleophilic Attack : Reactivity at the N-1 or N-3 positions under acidic conditions.
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Sulfur Atom Reactivity :
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Oxidation : Conversion of thian to sulfone or sulfoxide derivatives.
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Electrophilic Substitution : Reactivity with electrophiles at sulfur-adjacent positions.
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Research Gaps
The provided sources lack experimental data on:
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Synthesis methods for the target compound.
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In vivo/in vitro biological activity .
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Mechanistic studies of its reactions.
Recommendations for Further Study
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Consult specialized databases (e.g., Reaxys, SciFinder) for synthesis routes.
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Investigate oxidation states of sulfur and triazole ring stability under varying conditions.
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Explore applications in medicinal chemistry or materials science, leveraging its dual heterocyclic system.
Scientific Research Applications
Medicinal Chemistry
Drug Development :
2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol serves as a building block for synthesizing potential drug candidates. Its structure allows for the targeting of enzymes or receptors that interact with sulfur and nitrogen heterocycles. For example, derivatives of this compound have shown promising activity against various cancer cell lines due to their ability to inhibit specific protein targets involved in tumor growth.
Mechanism of Action :
The mechanism involves interactions such as hydrogen bonding and hydrophobic interactions with biological targets. The unique combination of heteroatoms in its structure allows for diverse binding modes, making it a versatile candidate in drug design.
Materials Science
Novel Materials Design :
The compound's unique thian and triazole rings can be exploited in creating materials with specific electronic or photophysical properties. Research indicates that these materials could be used in sensors or as conductive polymers due to their favorable electronic characteristics.
Case Study :
In a study focusing on organic photovoltaics, compounds similar to this compound were incorporated into polymer matrices, enhancing charge transport properties and overall device efficiency .
Organic Synthesis
Synthetic Intermediate :
This compound acts as an intermediate in the synthesis of more complex molecules. Its functional groups can be easily modified through various chemical reactions such as oxidation, reduction, and substitution. This versatility makes it a valuable tool for chemists looking to create tailored compounds for specific applications.
Mechanism of Action
The mechanism of action of 2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The presence of both sulfur and nitrogen atoms allows for diverse binding modes and potential inhibition of target proteins.
Comparison with Similar Compounds
Similar compounds to 2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol include:
2-(1,2,3-Triazol-4-yl)ethanol:
Thiazole derivatives: These compounds contain a thiazole ring instead of a thian ring, which can lead to different reactivity and biological activity.
Triazole-thiazole hybrids: These compounds combine both triazole and thiazole rings, offering a different set of properties compared to the thian-triazole combination.
The uniqueness of this compound lies in its combination of a thian ring and a triazole ring, which provides a distinct set of chemical and biological properties that can be exploited in various scientific and industrial applications.
Biological Activity
The compound 2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring fused with a thian group, contributing to its unique properties and biological activities.
Synthesis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in the presence of a catalyst. For this compound, various methods have been explored, including:
- Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition.
- Hydrazone Formation : Involving thiosemicarbazide derivatives to introduce the thian moiety.
These methods have been optimized to enhance yield and purity while minimizing environmental impact .
Antimicrobial Activity
Triazole compounds are well-known for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
This antimicrobial efficacy suggests potential applications in treating infections caused by resistant strains .
Anticancer Activity
Recent studies have indicated that triazole derivatives can induce apoptosis in cancer cells. In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 10 |
| MCF7 (breast) | 15 |
| A549 (lung) | 20 |
These findings highlight its potential as an anticancer agent .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. The inhibitory activity against butyrylcholinesterase (BuChE) was evaluated with results indicating an IC50 value of 0.25 µM. This suggests strong potential for developing treatments targeting cognitive decline .
Case Studies
Several case studies have explored the pharmacological effects of triazole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity. The study found that modifications to the thian group enhanced potency against Gram-positive bacteria .
- Anticancer Research : Research published in Molecules indicated that triazole compounds could induce cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways .
- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of triazole derivatives in models of Alzheimer's disease by inhibiting cholinesterase activity .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thian-4-yl azide + propargyl alcohol | Alkyne-azide cycloaddition |
| 2 | CuSO₄·Na ascorbate, H₂O/ethanol (1:1) | Catalyze regioselective triazole formation |
| 3 | Reflux, 12–24 h | Optimize yield and purity |
How can researchers optimize reaction yield and purity during synthesis?
Advanced Research Focus
Optimization involves systematic variation of:
- Solvent polarity : Polar aprotic solvents (DMF) may reduce byproducts compared to ethanol .
- Stoichiometry : Excess alkyne (1.2–1.5 eq) ensures complete azide consumption .
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol) improves purity .
Q. Critical Data :
- Yield vs. Solvent : Ethanol (65–70%), DMF (75–80%) .
- Purity : >95% confirmed by HPLC (C18 column, acetonitrile/H₂O gradient) .
What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign peaks for triazole (δ 7.8–8.2 ppm), thianyl (δ 2.5–3.5 ppm), and ethanol moieties (δ 3.6–4.0 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and triazole (1600–1650 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS ([M+H]⁺) validates molecular weight (e.g., m/z 267.3 for C₁₀H₁₅N₃OS) .
What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying substituents?
Q. Advanced Research Focus
- Systematic substitution : Replace thianyl with morpholinoethyl or aryl groups to assess bioactivity shifts .
- In vitro assays : Test antimicrobial (MIC assays) or enzyme inhibition (IC₅₀) to correlate substituent effects .
- Computational modeling : Dock modified structures into target proteins (e.g., CYP450) using AutoDock Vina to predict binding affinities .
Q. SAR Example :
| Substituent | Bioactivity (IC₅₀, μM) |
|---|---|
| Thian-4-yl | 12.3 ± 1.2 (CYP450) |
| Morpholinoethyl | 8.7 ± 0.9 |
| Chlorophenyl | 25.1 ± 2.1 |
How do solubility characteristics influence formulation for bioactivity assays?
Q. Basic Research Focus
- Solubility : Poor aqueous solubility (logP ~2.5) necessitates DMSO stock solutions (10–20 mM) .
- Vehicle control : Use <1% DMSO to avoid cytotoxicity in cell-based assays .
What in vitro assays are suitable for evaluating biological activity?
Q. Advanced Research Focus
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Controls : Include vehicle-only (DMSO) and reference compounds (e.g., ciprofloxacin for antimicrobial tests) .
How can researchers resolve contradictions in reported biological activities?
Advanced Research Focus
Contradictions often arise from:
- Substituent variability : Thianyl vs. morpholinoethyl groups may alter target selectivity .
- Assay conditions : Differences in pH, serum proteins, or incubation time affect results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
